2-methoxy-4,5-dimethyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide

Description

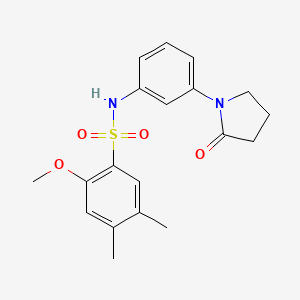

2-Methoxy-4,5-dimethyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 2-oxopyrrolidin moiety linked to the sulfonamide group via a phenyl ring. The core structure includes a methoxy group at the 2-position and methyl substituents at the 4- and 5-positions of the benzene ring. The 2-oxopyrrolidin group, a five-membered lactam, may enhance hydrogen-bonding interactions with biological targets, while the methyl and methoxy substituents likely modulate lipophilicity and metabolic stability .

Properties

IUPAC Name |

2-methoxy-4,5-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-13-10-17(25-3)18(11-14(13)2)26(23,24)20-15-6-4-7-16(12-15)21-9-5-8-19(21)22/h4,6-7,10-12,20H,5,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXUTYTQHLRQSOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=CC=C2)N3CCCC3=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methoxy-4,5-dimethyl-N-(3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a sulfonamide derivative with potential therapeutic applications. This compound has garnered attention due to its biological activities, particularly in the realms of antimicrobial, anti-inflammatory, and antioxidant properties. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

- Molecular Formula : C21H25N3O5S

- Molecular Weight : 431.5 g/mol

- CAS Number : 942012-70-6

1. Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study demonstrated that various benzenesulfonamide compounds showed effective inhibition against multiple bacterial strains. For instance:

- Escherichia coli : Minimum Inhibitory Concentration (MIC) of 6.72 mg/mL.

- Staphylococcus aureus : MIC of 6.63 mg/mL.

- Pseudomonas aeruginosa and Salmonella typhi : MICs of 6.67 and 6.45 mg/mL respectively for specific derivatives .

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed through in vivo studies using carrageenan-induced rat paw edema models. The results indicated that certain derivatives inhibited inflammation significantly:

- Compound effectiveness at various time intervals was reported as follows:

3. Antioxidant Activity

The antioxidant capacity of the compound was evaluated alongside its anti-inflammatory properties. It was found that some derivatives exhibited comparable activities to Vitamin C, suggesting a promising role in oxidative stress management .

Data Table of Biological Activities

| Activity Type | Compound Derivative | Target Organism/Model | MIC/Inhibition Rate |

|---|---|---|---|

| Antimicrobial | Compound 4d | E. coli | MIC = 6.72 mg/mL |

| Antimicrobial | Compound 4h | S. aureus | MIC = 6.63 mg/mL |

| Antimicrobial | Compound 4a | P. aeruginosa | MIC = 6.67 mg/mL |

| Anti-inflammatory | Compound (unspecified) | Rat paw edema model | Inhibition = 94.69% (1h) |

| Antioxidant | Compound (unspecified) | Comparative with Vitamin C | IC50 = 0.3287 mg/mL |

Case Studies

In a detailed study exploring the biological activities of various benzenesulfonamide derivatives, the compound demonstrated significant efficacy in both antimicrobial and anti-inflammatory assays, highlighting its potential as a therapeutic agent in treating infections and inflammatory conditions . Furthermore, the synthesis of these compounds involved palladium-mediated amidation reactions that yielded high purity products suitable for further biological evaluation .

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Compound 31 (4-(2-Oxopyrrolidin-1-yl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide)

- Substituents : The phenyl ring attached to the sulfonamide features 3,4,5-trimethoxy groups instead of 4,5-dimethyl and 2-methoxy groups.

- Physical Properties : Melting point (199–201°C) and purity (97.1%) indicate high crystallinity and synthetic feasibility via flash chromatography (methylene chloride/ethyl acetate) .

4-Methoxy-N-(2-methoxy-5-morpholin-4-ylsulfonylphenyl)benzenesulfonamide (CAS 871486-55-4)

- Substituents : Replaces the 2-oxopyrrolidin group with a morpholine-4-sulfonyl moiety.

- Functional Impact : Morpholine’s hydrophilic nature may improve aqueous solubility but reduce affinity for hydrophobic binding pockets compared to the lactam-containing target compound .

Physicochemical Properties

Pharmacokinetic Considerations

- Lipophilicity : The target compound’s 4,5-dimethyl groups likely increase logP compared to Compound 31’s polar trimethoxy array, favoring blood-brain barrier penetration .

- Metabolic Stability : The 2-oxopyrrolidin group may resist oxidative metabolism better than morpholine’s tertiary amine, which is prone to N-oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.